molecular formula C14H14N2O4S B2479183 Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate CAS No. 392248-54-3

Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate

Cat. No. B2479183
CAS RN: 392248-54-3
M. Wt: 306.34
InChI Key: MFBYHISZJXVBKA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate (EPATC) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

1. Glutaminase Inhibition and Cancer Therapy

Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate and its analogs have been explored for their role as glutaminase inhibitors. Glutaminase is an enzyme critical in cancer cell metabolism. One study found that certain analogs of this compound, such as N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, showed potential in inhibiting the growth of human lymphoma B cells, both in vitro and in a mouse xenograft model (Shukla et al., 2012).

2. Antimicrobial and Antimalarial Applications

Several studies have synthesized and evaluated derivatives of this compound for their antimicrobial activities. For instance, certain benzothiazole-substituted β-lactam hybrids, starting from (benzo[d]thiazol-2-yl)phenol, exhibited moderate activities against various bacterial strains (Alborz et al., 2018). Additionally, these compounds demonstrated antimalarial properties, particularly when modified with methoxyphenyl or ethoxyphenyl groups.

3. Herbicidal and Fungicidal Properties

Research has also been conducted on the herbicidal and fungicidal properties of this compound derivatives. A study synthesized novel derivatives and found that some exhibited moderate to good herbicidal activities. Specifically, compounds with a trifluoromethyl group showed higher herbicidal effectiveness (Mo et al., 2016). Additionally, certain compounds displayed fungicidal activity against Pseudoperonospora cubensis.

4. Synthetic Studies and Pharmaceutical Applications

The compound has been a subject of various synthetic studies, exploring its potential in pharmaceutical applications. For instance, modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the compound, have been examined for antimicrobial activities against various bacterial and fungal strains (Desai et al., 2019). These studies often involve structure-activity relationship analysis to better understand the compound's potential.

5. Anti-inflammatory and Anti-cancer Research

Some derivatives of this compound have been explored for their anti-inflammatory and anticancer activities. For example, certain 1,3,4-oxadiazole derivatives displayed in vivo anti-inflammatory activity and were compared to standard drugs like Diclofenac sodium (Ilango et al., 2009).

properties

IUPAC Name

ethyl 2-[(2-phenoxyacetyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-2-19-13(18)11-9-21-14(15-11)16-12(17)8-20-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBYHISZJXVBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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